molecular formula C13H14O4 B12096110 2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate CAS No. 652132-69-9

2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate

Cat. No.: B12096110
CAS No.: 652132-69-9
M. Wt: 234.25 g/mol
InChI Key: HKEFXPPNMVTMKU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a benzyloxy group, an oxoethyl group, and a methylprop-2-enoate group, making it a versatile molecule with various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(benzyloxy)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in the compound is susceptible to free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique physical and chemical properties, making them suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate is unique due to the presence of the benzyloxy group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in applications requiring specific functionalization and polymerization characteristics.

Properties

CAS No.

652132-69-9

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

(2-oxo-2-phenylmethoxyethyl) 2-methylprop-2-enoate

InChI

InChI=1S/C13H14O4/c1-10(2)13(15)17-9-12(14)16-8-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3

InChI Key

HKEFXPPNMVTMKU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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